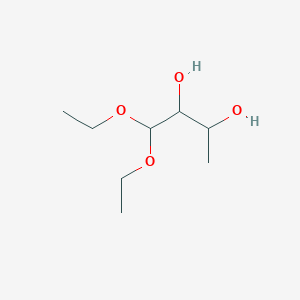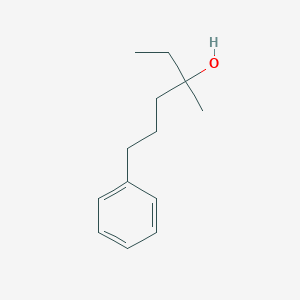
3-Methyl-6-phenylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-phenylhexan-3-ol is an organic compound classified as an alcohol It features a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain, which also includes a methyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-6-phenylhexan-3-ol can be synthesized through several methods, one of which involves the Grignard reaction. This reaction typically involves the addition of a Grignard reagent (an organomagnesium compound) to a carbonyl compound. For example, phenylmagnesium bromide can react with 3-methylhexan-3-one to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-phenylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol into a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Hydrocarbons
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
3-Methyl-6-phenylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research may explore its potential therapeutic effects and its role in drug development.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-phenylhexan-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-butanol: This compound has a similar structure but differs in the position of the phenyl and methyl groups.
3-Phenyl-3-pentanol: Another similar compound with a different carbon chain length and position of the phenyl group.
Uniqueness
3-Methyl-6-phenylhexan-3-ol is unique due to its specific structural arrangement, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
5406-61-1 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
3-methyl-6-phenylhexan-3-ol |
InChI |
InChI=1S/C13H20O/c1-3-13(2,14)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,14H,3,7,10-11H2,1-2H3 |
Clave InChI |
WACDEEWNZKZZIF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



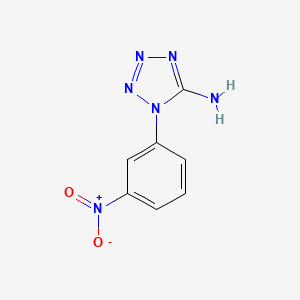

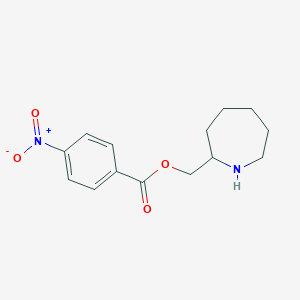
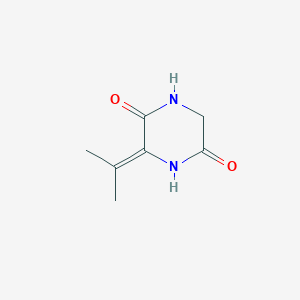
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
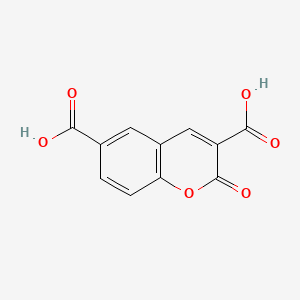
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)


